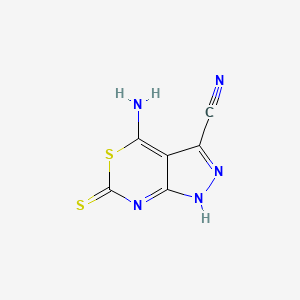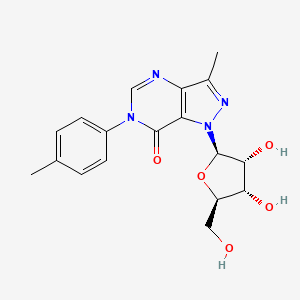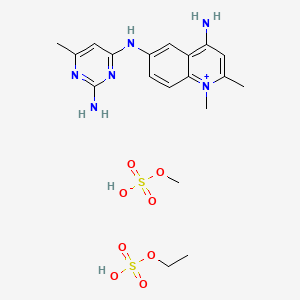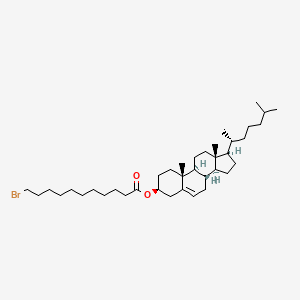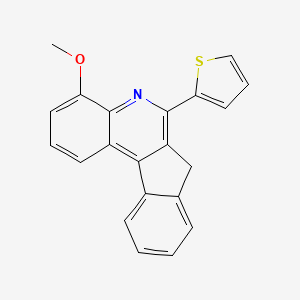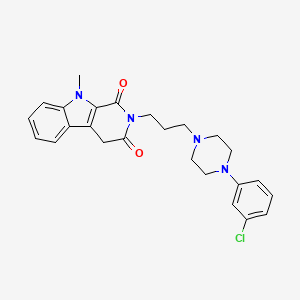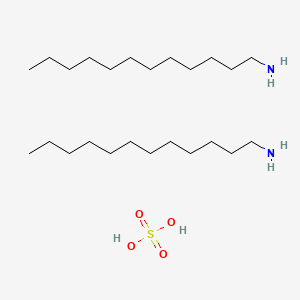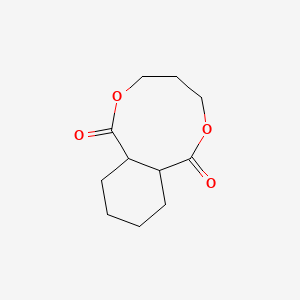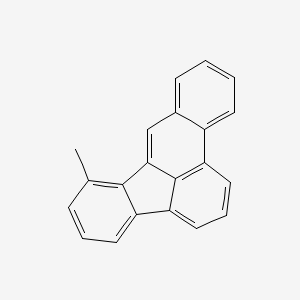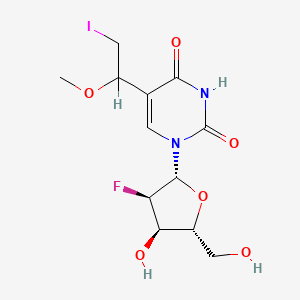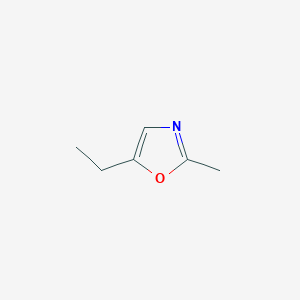
1-Butyl-2-aminofluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-aminofluorene is an organic compound with the molecular formula C17H19N . It is a derivative of fluorene, where an amino group is attached to the second carbon atom and a butyl group is attached to the first carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-2-aminofluorene can be synthesized through several methods. One common approach involves the reduction of 2-nitrofluorene to 2-aminofluorene, followed by alkylation with butyl halides. The reduction can be achieved using hydrazine and a hydrogenation catalyst such as palladium, platinum, or nickel .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2-aminofluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine and hydrogenation catalysts like palladium are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted fluorenes, such as nitrofluorenes, hydroxylfluorenes, and alkylated fluorenes .
Scientific Research Applications
1-Butyl-2-aminofluorene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studies have explored its interactions with DNA and its potential mutagenic effects.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-2-aminofluorene involves its interaction with cellular components, particularly DNA. It can form adducts with DNA, leading to mutations and potential carcinogenic effects. The compound is metabolized by enzymes such as prostaglandin H synthase, which activates it to form reactive intermediates that bind to DNA .
Comparison with Similar Compounds
2-Aminofluorene: Lacks the butyl group, making it less hydrophobic and potentially less reactive.
2-Acetylaminofluorene: Contains an acetyl group instead of a butyl group, which affects its reactivity and biological activity.
Uniqueness: 1-Butyl-2-aminofluorene is unique due to its butyl group, which enhances its hydrophobicity and influences its interaction with biological membranes and macromolecules. This structural feature distinguishes it from other aminofluorene derivatives and contributes to its specific chemical and biological properties .
Properties
CAS No. |
389104-58-9 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1-butyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C17H19N/c1-2-3-7-15-16-11-12-6-4-5-8-13(12)14(16)9-10-17(15)18/h4-6,8-10H,2-3,7,11,18H2,1H3 |
InChI Key |
RSBXQHUCWYJFCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC2=C1CC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


